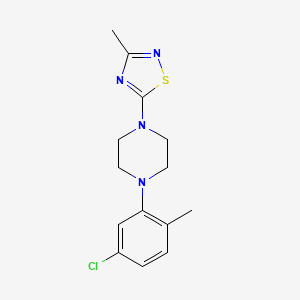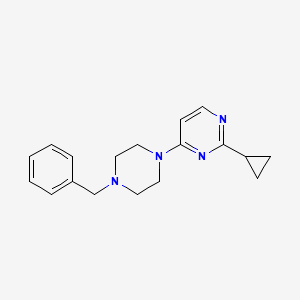
1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the following steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Substitution on the piperazine ring: The piperazine ring can be substituted with the 1,2,4-thiadiazole moiety through nucleophilic substitution reactions.
Chlorination and methylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, and methylating agents like methyl iodide for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Chemical Research: Studied for its unique chemical properties and reactivity, which can be useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
- 1-(5-Chloro-2-methylphenyl)-4-(1,2,4-triazol-3-yl)piperazine
- 1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to its specific substitution pattern on the phenyl ring and the presence of both piperazine and thiadiazole moieties. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN4S |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H17ClN4S/c1-10-3-4-12(15)9-13(10)18-5-7-19(8-6-18)14-16-11(2)17-20-14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
MRMDIHQYVQDAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC(=NS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12239702.png)
![4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239715.png)
![4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239724.png)

![4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B12239730.png)

![N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12239733.png)
![1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12239736.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B12239741.png)
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12239742.png)
![1-(2-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12239761.png)
![2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B12239764.png)
![3-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B12239766.png)
![2-Tert-butyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12239769.png)
